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molecular formula C15H20O3 B8530295 Ethyl 4-cyclohexyloxybenzoate

Ethyl 4-cyclohexyloxybenzoate

Cat. No. B8530295
M. Wt: 248.32 g/mol
InChI Key: JQNSMVJNXPZSBA-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

Ethyl 4-hydroxybenzoate (1.0 g, 6.02 mmol) and cyclohexene (6.0 mL) were mixed together and boron trifluoride diethyl etherate (0.38 mL, 3.01 mmol) was then added. The mixture was heated under reflux for 2 h and then cooled to rt. EtOAc (20 mL) was added and the solution washed with 5% NaOH solution (3×40 mL) and with H2O (50 mL). The organic layer was dried over Na2SO4 and the solvent was evaporated. The crude product was absorbed over silica gel and purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy:EtOAc (from 100:0 to 90:10) to afford the title compound (1.17 g, 78%), as white solid. MS (ESI) m/z: 249 [M−H]+; 1H NMR (DMSO-d6): δ 1.29 (t, J=7.1 Hz, 3H), 1.33-1.49 (m, 5H), 1.50-1.59 (m, 1H), 1.63-1.79 (m, 2H), 1.89-1.98 (m, 2H), 4.26 (q, J=7.1 Hz, 2H), 4.41-4.49 (m, 1H), 7.02 (d, J=8.8 Hz, 2H), 7.87 (d, J=8.8 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1.B(F)(F)F.CCOCC>CCOC(C)=O>[CH:13]1([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
the solution washed with 5% NaOH solution (3×40 mL) and with H2O (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was absorbed over silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with Cy

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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